molecular formula C7H15N5 B13162674 5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine CAS No. 1334146-90-5

5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine

Katalognummer: B13162674
CAS-Nummer: 1334146-90-5
Molekulargewicht: 169.23 g/mol
InChI-Schlüssel: PXOOVPSPIDSEJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of amidines with carboxylic acids, followed by cyclization with hydrazines . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such compounds . These methods offer advantages in terms of reaction control, safety, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Imino-1-(pentan-3-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine include other 1,2,4-triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

1334146-90-5

Molekularformel

C7H15N5

Molekulargewicht

169.23 g/mol

IUPAC-Name

1-pentan-3-yl-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C7H15N5/c1-3-5(4-2)12-7(9)10-6(8)11-12/h5H,3-4H2,1-2H3,(H4,8,9,10,11)

InChI-Schlüssel

PXOOVPSPIDSEJG-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)N1C(=NC(=N1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.